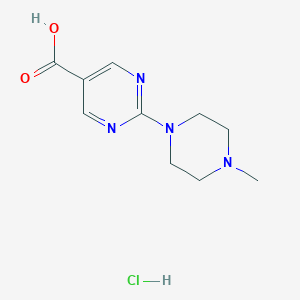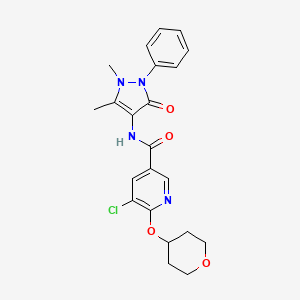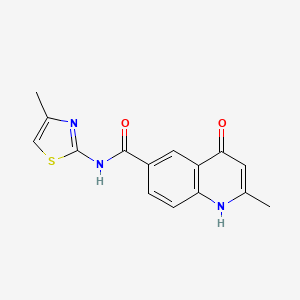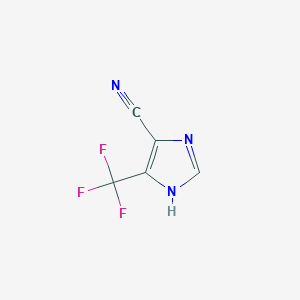![molecular formula C19H17ClN4O3 B2625415 5-(3-chloro-4-methoxyphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1007930-06-4](/img/structure/B2625415.png)
5-(3-chloro-4-methoxyphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(3-chloro-4-methoxyphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione” is a novel triazole-pyrimidine hybrid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The yield of the compound was reported to be 80% .Molecular Structure Analysis
The molecular structure of the compound was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The compound was evaluated for its neuroprotective and anti-neuroinflammatory activity using cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Triazole derivatives, including compounds with structures similar to the target compound, have been synthesized and characterized using spectroscopic methods, X-ray characterization, and computational analyses. Such studies are crucial for understanding the molecular structure and properties of these compounds (Ahmed et al., 2020).
Applications in Cancer Research
- Benzimidazole derivatives bearing 1,2,4-triazole have been studied for their anti-cancer properties. Such studies involve detailed analyses of molecular structures and their interactions with biological targets, which can be relevant for compounds like the one (Karayel, 2021).
Anti-protozoal and Antimicrobial Activities
- Novel dihydropyrrolo[3,4-d][1,2,3]triazoles have been synthesized and investigated for their anti-protozoal and cytotoxic activities. This highlights the potential of such compounds in developing new treatments for protozoal infections (Dürüst et al., 2012).
- Some 1,2,4-triazole derivatives have been found to exhibit good antimicrobial activities against various microorganisms, suggesting potential applications in fighting bacterial infections (Bektaş et al., 2007).
Enzyme Inhibition Studies
- Studies on the inhibition of lipase and α-glucosidase by certain triazole compounds reveal their potential in therapeutic applications related to metabolism and digestion (Bekircan et al., 2015).
Molecular and Spectroscopic Analysis
- Molecular, electronic, nonlinear optical, and spectroscopic analyses of heterocyclic triazole compounds have been conducted, providing insights into their electronic properties and potential applications in various fields (Beytur & Avinca, 2021).
Synthesis and Structure Determination
- The synthesis and structure determination of triazole compounds, including methods like NMR spectroscopy and X-ray diffraction, are crucial for understanding their potential applications in various fields (Kariuki et al., 2022).
Anti-inflammatory Activity
- Synthesis of triazole-thiol derivatives showing anti-inflammatory activity demonstrates the therapeutic potential of these compounds in treating inflammation-related conditions (Labanauskas et al., 2004).
Inhibitory Effects on Caspase-3
- 1,2,3-Triazoles have been evaluated as inhibitors against caspase-3, an enzyme involved in apoptosis, indicating their potential in cancer treatment and cell biology research (Jiang & Hansen, 2011).
Wirkmechanismus
The compound exhibits promising neuroprotective and anti-inflammatory properties. It showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Eigenschaften
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-3-[(2-methylphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-11-5-3-4-6-12(11)10-23-17-16(21-22-23)18(25)24(19(17)26)13-7-8-15(27-2)14(20)9-13/h3-9,16-17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWWKFBUPKAJJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)Cl)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chloro-4-methoxyphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2625333.png)

![2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2625337.png)


![(5E)-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2625341.png)



![benzo[b]thiophen-2-yl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2625348.png)

![ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate](/img/structure/B2625351.png)
